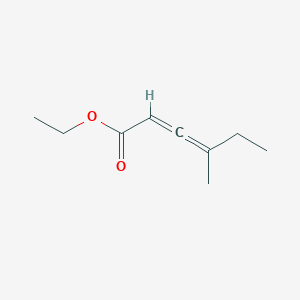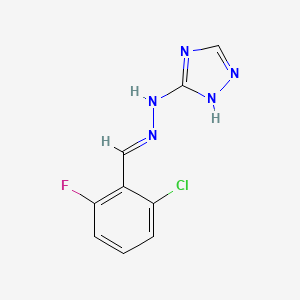
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone is a complex organic compound that features a benzaldehyde moiety substituted with chlorine and fluorine atoms, and a hydrazone group attached to a 1H-1,2,4-triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone typically involves the following steps:
Preparation of 2-chloro-6-fluorobenzaldehyde: This intermediate is synthesized by the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride.
Formation of the Hydrazone: The 2-chloro-6-fluorobenzaldehyde is then reacted with 1H-1,2,4-triazol-3-ylhydrazine under acidic conditions to form the desired hydrazone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-6-fluorobenzoic acid.
Reduction: Formation of 2-chloro-6-fluoro-benzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.
Materials Science: The compound can be used in the development of novel polymers and copolymers with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the triazole ring can interact with biological macromolecules, disrupting their normal function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the target compound.
2-Chloro-6-fluorobenzoic acid: An oxidation product of the target compound.
2-Chloro-6-fluoro-benzylamine: A reduction product of the target compound.
Uniqueness
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone is unique due to the presence of both the triazole ring and the hydrazone group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Eigenschaften
CAS-Nummer |
65789-96-0 |
|---|---|
Molekularformel |
C9H7ClFN5 |
Molekulargewicht |
239.64 g/mol |
IUPAC-Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C9H7ClFN5/c10-7-2-1-3-8(11)6(7)4-13-15-9-12-5-14-16-9/h1-5H,(H2,12,14,15,16)/b13-4+ |
InChI-Schlüssel |
MWDBLAHCXVAGDA-YIXHJXPBSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC2=NC=NN2)F |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC2=NC=NN2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
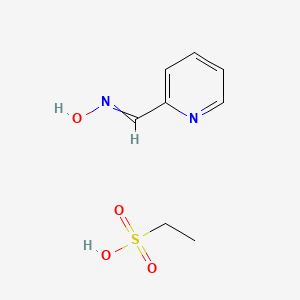
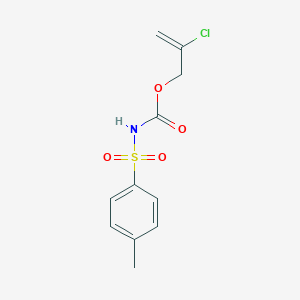

![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
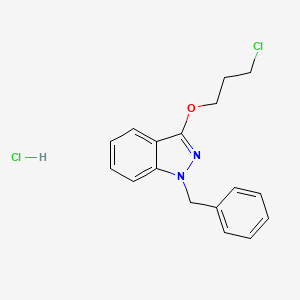
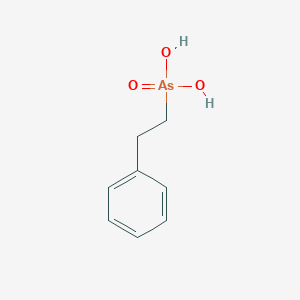
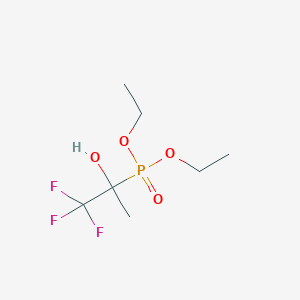
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
